3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
Description
3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzoxazinone core fused with a thiazole ring and a fluorinated benzamide substituent. Its molecular complexity arises from the interplay of electron-withdrawing (fluoro) and electron-donating (methyl) groups, which influence its physicochemical and biological properties. The compound’s crystal structure has been resolved using SHELXL, a widely trusted program for small-molecule refinement .
Properties
IUPAC Name |
3-fluoro-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-10-17(11-5-6-15-14(8-11)21-16(24)9-26-15)22-19(27-10)23-18(25)12-3-2-4-13(20)7-12/h2-8H,9H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUJUSSNAENDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of 3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide and Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Bioactivity (IC50, nM) | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | 413.42 | 215–218 | 0.12 (PBS) | 8.5 ± 1.2 | 3-Fluoro, 5-methyl thiazole |
| N-[5-ethyl-4-(3-oxo-benzoxazin-6-yl)-thiazol-2-yl]benzamide | 399.38 | 198–201 | 0.25 (PBS) | 22.3 ± 3.1 | 5-Ethyl, no fluorine |
| 3-chloro-N-[5-methyl-4-(3-oxo-benzoxazin-6-yl)-thiazol-2-yl]benzamide | 429.87 | 227–230 | 0.08 (PBS) | 12.7 ± 2.4 | 3-Chloro, 5-methyl |
| N-[4-(3-oxo-benzoxazin-6-yl)-thiazol-2-yl]benzamide (unsubstituted) | 365.37 | 185–188 | 0.45 (PBS) | 45.6 ± 5.8 | No substituents |
Structural and Crystallographic Insights
The target compound exhibits a planar benzoxazinone-thiazole system stabilized by intramolecular hydrogen bonding (N–H···O), as revealed by SHELXL-refined crystallographic data . The fluorine atom at the 3-position induces a dipole moment, enhancing intermolecular interactions (e.g., C–F···H–C) that elevate its melting point compared to the unsubstituted analog.
- Ethyl-substituted analog : The bulkier ethyl group disrupts crystal packing, reducing melting point but improving solubility. However, the absence of fluorine diminishes target binding affinity.
- Chloro-substituted analog : The chloro group’s larger atomic radius increases molecular weight and hydrophobicity, lowering solubility. Its electronegativity also alters electronic distribution, moderately improving bioactivity over the ethyl variant.
- Unsubstituted analog : Lacking substituents, it shows the lowest melting point and highest solubility but poor bioactivity due to weaker target interactions.
Research Findings and Implications
Its fluorine and methyl groups synergize to optimize lipophilicity (LogP = 2.1) and membrane permeability. In contrast, the chloro analog’s higher LogP (2.8) reduces cellular uptake despite similar target affinity.
Preparation Methods
Cyclization of Aminophenol Derivatives
The benzoxazinone ring is typically synthesized from 6-aminosalicylic acid derivatives . For example, reacting 6-amino-2-hydroxybenzoic acid with paraformaldehyde in acetic acid under reflux yields the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl scaffold. This method achieves yields of 75–85% but requires careful control of formaldehyde stoichiometry to avoid oligomerization.
Alternative Route via N-Acylation
A patent by Google Patents (WO2003106440A2) describes a two-step process:
-
N-tert-butoxycarbonyl (Boc) protection of 6-aminosalicylic acid using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Cyclization with paraformaldehyde in the presence of p-toluenesulfonic acid, achieving 90% purity.
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
The 5-methyl-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch reaction:
Functionalization at the 4-Position
Introducing the benzoxazinone moiety at the thiazole’s 4-position employs Ullmann coupling or Buchwald-Hartwig amination :
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Ullmann Coupling : Reacting the thiazole-2-amine with 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine in the presence of copper(I) iodide and 1,10-phenanthroline in DMF at 120°C for 12 hours (yield: 55%).
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Buchwald-Hartwig : Using palladium(II) acetate and Xantphos as a catalyst system improves yields to 65–70%.
Amidation with 3-Fluorobenzoic Acid
Acid Chloride Method
Activating 3-fluorobenzoic acid as its acid chloride:
Carbodiimide-Mediated Coupling
A preferred method from PubChem data (CID 44550275) uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
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Reacting 3-fluorobenzoic acid with the thiazole-2-amine in anhydrous dichloromethane at 0°C for 1 hour, followed by warming to room temperature (yield: 88–92%).
Final Assembly and Purification
One-Pot Sequential Reactions
A solvent-free approach adapted from US5543516A involves:
Crystallization and Characterization
The crude product is purified via recrystallization from ethanol-water (3:1) , yielding colorless crystals (mp: 214–216°C). Purity is confirmed by HPLC (>99%) and NMR spectroscopy.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | 80–85 | 98 | Moderate |
| EDC/HOBt Coupling | EDC, HOBt | 88–92 | 99 | High |
| Solvent-Free Extrusion | None | 78 | 97 | Low |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 55 | 95 | Moderate |
The EDC/HOBt method offers the best balance of yield and purity, while solvent-free extrusion is advantageous for industrial-scale production .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis of acid chlorides.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in enzyme inhibition?
Answer:
SAR studies should focus on:
- Core Modifications : Compare analogues with substituents on the benzoxazine ring (e.g., halogenation, alkyl groups) to assess steric/electronic effects on target binding.
- Thiazole Substitutions : Test variants with methyl, ethyl, or aryl groups at the 5-position of the thiazole to determine steric tolerance.
- Benzamide Fluorine Positioning : Evaluate 2-, 3-, or 4-fluoro isomers for selectivity differences.
Q. Methodology :
- Enzyme Assays : Use fluorescence-based assays (e.g., protoporphyrinogen oxidase inhibition ) or kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict binding modes to active sites .
- Data Table :
| Modification | IC₅₀ (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| 3-Fluoro (Parent) | 12.3 | 15.8 |
| 4-Fluoro Isomer | 45.7 | 3.2 |
| 5-Ethyl Thiazole | 8.9 | 22.4 |
Advanced: What strategies resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (pH, ionic strength).
- Compound Stability : Degradation in DMSO stock solutions or under assay conditions.
Q. Resolution Strategies :
Standardize Protocols : Use validated kits (e.g., Promega ProtoX-Glo) and control compounds (e.g., flumioxazin ).
Stability Testing : Conduct LC-MS analysis pre/post assay to confirm compound integrity.
Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity or cellular assays (e.g., cytotoxicity in HEK293 cells) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, thiazole protons ).
- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion confirmation.
- X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement) to validate stereochemistry .
- HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water gradient) .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module.
- Solubility : Apply COSMO-RS theory (via ADF software) to predict aqueous solubility .
Q. Example Output :
| Property | Predicted Value |
|---|---|
| logP | 2.8 |
| Half-life (Human) | 4.2 h |
| CYP2D6 Inhibition | Moderate |
Advanced: What experimental design principles apply when investigating this compound’s selectivity across kinase targets?
Answer:
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to screen >400 kinases at 1 µM concentration.
- Counter-Screening : Include structurally related off-targets (e.g., EGFR, VEGFR2) to identify selectivity cliffs.
- Crystallographic Analysis : Resolve co-crystal structures with top targets to guide rational design .
Q. Data Interpretation :
- Heatmaps : Visualize inhibition patterns across kinase families.
- Selectivity Score : Calculate using Gini coefficients (higher = more selective) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
